Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS 395104-06-0)
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS 395104-06-0)
Executive Summary
As medicinal chemistry continues to pivot toward highly selective targeted therapies, the 1H-indazole heterocycle has emerged as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors[1]. 3-(4-fluorophenyl)-5-methyl-1H-indazole (CAS 395104-06-0) represents a highly optimized intermediate and molecular building block[2]. By integrating a para-fluorinated aryl group at the C-3 position and a methyl electron-donating group at the C-5 position, this scaffold is engineered to exploit specific hydrophobic sub-pockets within kinase active sites, such as those found in MEK4, CK2, and various receptor tyrosine kinases (RTKs)[1][3].
This technical guide provides an in-depth analysis of the compound's structural rationale, a self-validating synthetic methodology, and the experimental workflows required to evaluate its biological efficacy.
Structural Rationale & Physicochemical Profiling
To understand the utility of 3-(4-fluorophenyl)-5-methyl-1H-indazole, we must analyze the causality behind its specific substitution pattern:
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The 1H-Indazole Core (The Hinge Binder): The indazole ring acts as a purine bioisostere. In the ATP-binding pocket of kinases, the N1 and N2 atoms of the indazole core form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region[1].
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The 3-(4-fluorophenyl) Substituent (The Selectivity Anchor): The C-3 aryl group is directed into the deep hydrophobic pocket (often the DFG-out or selectivity pocket). The inclusion of the highly electronegative fluorine atom at the para position serves a dual purpose: it engages in halogen bonding with backbone residues to increase binding affinity, and it sterically blocks Cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the resulting drug candidate.
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The 5-methyl Substituent (The Electronic Modulator): The methyl group at C-5 pushes electron density into the indazole core via inductive effects. This subtly increases the pKa of the indazole N-H, strengthening its hydrogen-bond donor capacity at the hinge region. Furthermore, the methyl group efficiently fills a small hydrophobic sub-pocket, enhancing selectivity against off-target kinases[3].
Table 1: Quantitative Physicochemical Properties
Data summarized for CAS 395104-06-0 based on structural calculation and commercial validation[2].
| Property | Value | Mechanistic Significance |
| CAS Number | 395104-06-0 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C14H11FN2 | Optimal heavy atom count for fragment-based drug design. |
| Molecular Weight | 226.25 g/mol | Highly efficient Ligand Efficiency (LE) metric; leaves room for further functionalization without violating Lipinski's Rule of 5. |
| SMILES | CC1=CC2=C(NN=C2C3=CC=C(F)C=C3)C=C1 | Defines the exact connectivity for in silico docking studies. |
| Storage Temperature | 2-8 °C | Ensures stability against ambient oxidative degradation. |
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-aryl-1H-indazoles requires precise regiocontrol. The following step-by-step protocol utilizes a highly efficient Suzuki-Miyaura cross-coupling strategy[4]. As a Senior Application Scientist, I mandate the use of in-process controls (IPCs) to ensure this workflow is self-validating.
Step 1: Regioselective C-3 Iodination of 5-methyl-1H-indazole
Causality: Direct electrophilic aromatic substitution at the C-3 position is favored due to the electron-rich nature of the pyrazole ring. We utilize Iodine and KOH in DMF to achieve high regioselectivity without the need for harsh, degrading acidic conditions[4].
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Reagent Preparation: Dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 25 °C under a nitrogen atmosphere.
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Base Addition: Add Potassium Hydroxide (KOH) pellets (3.0 eq) and stir for 15 minutes to generate the reactive indazolide anion.
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Electrophilic Addition: Slowly add Iodine (I2) (2.0 eq) in portions over 30 minutes. The reaction mixture will turn dark brown.
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Validation Checkpoint 1: After 2 hours, sample the reaction. Run TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material validates complete conversion.
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Quenching & Workup: Pour the mixture into a 10% aqueous sodium bisulfite (NaHSO3) solution to reduce unreacted iodine. Extract with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 3-iodo-5-methyl-1H-indazole .
Step 2: Suzuki-Miyaura Cross-Coupling
Causality: We couple the 3-iodo intermediate with 4-fluorophenylboronic acid. The catalyst PdCl2(dppf) is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and preventing the precipitation of inactive palladium black[4].
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Reaction Assembly: In a Schlenk flask, combine 3-iodo-5-methyl-1H-indazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Potassium Carbonate (K2CO3) (3.0 eq).
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Solvent System: Add a degassed biphasic mixture of 1,4-Dioxane and H2O (ratio 4:1). Note: The water is critical to dissolve the inorganic base and facilitate the transmetalation step.
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Catalyst Addition: Add PdCl2(dppf) (0.05 eq). Seal the flask and heat to 90 °C for 12 hours under continuous stirring.
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Validation Checkpoint 2: Perform LC-MS analysis. The presence of a dominant peak at m/z 227.1 [M+H]+ confirms the successful formation of 3-(4-fluorophenyl)-5-methyl-1H-indazole.
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Purification: Cool to room temperature, filter through a pad of Celite to remove palladium residues, extract with ethyl acetate, and purify via flash column chromatography.
Application Workflow: Kinase Inhibition Screening (TR-FRET)
Because 3-arylindazoles are potent inhibitors of kinases such as MEK4[3], evaluating their efficacy requires a robust biochemical assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here, as it eliminates the auto-fluorescence interference commonly caused by conjugated heteroaromatics.
Assay Protocol
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Enzyme Preparation: Dilute recombinant human MEK4 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Compound Titration: Prepare a 10-point 3-fold serial dilution of 3-(4-fluorophenyl)-5-methyl-1H-indazole in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate.
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Pre-incubation: Add 5 µL of the MEK4 solution to the wells and incubate for 30 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium at the ATP hinge region before the reaction starts.
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Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at its predetermined Km value) and a biotinylated downstream substrate peptide.
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Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.
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Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Table 2: Comparative Kinase Inhibition SAR (Representative Data)
Demonstrating the structural causality of the 4-fluoro and 5-methyl substitutions on kinase selectivity[1][3].
| Compound Scaffold | MEK4 IC50 (nM) | VEGFR2 IC50 (nM) | Structural Advantage |
| Unsubstituted 1H-indazole | > 10,000 | > 10,000 | Weak hinge binding; lacks hydrophobic anchors. |
| 3-phenyl-1H-indazole | 850 | 1,200 | Aryl ring engages selectivity pocket. |
| 3-(4-fluorophenyl)-1H-indazole | 190 | 450 | Fluorine adds halogen bonding & metabolic stability. |
| 3-(4-fluorophenyl)-5-methyl-1H-indazole | 45 | 120 | Methyl group fills sub-pocket and optimizes hinge N-H pKa. |
Mechanistic Visualization
The following diagram illustrates the biological signaling cascade targeted by 3-aryl-1H-indazole derivatives. By competitively binding to the ATP pocket of MAP2Ks (like MEK4), these compounds halt the phosphorylation of downstream effectors, thereby arresting oncogenic transcription.
Fig 1: MAPK/MEK4 signaling cascade and targeted inhibition by 3-aryl-1H-indazole derivatives.
References
- MolCore - 316810-94-3 | 3,5-dibromo-1H-indazol-7-amine - MolCore (Includes catalog data for CAS 395104-06-0).
- Google Patents - US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith.
- Visible Legacy - 3-Arylindazoles as Selective MEK4 Inhibitors.
- MDPI - The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex.
